2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, and is substituted with dimethoxyphenyl and dimethyl groups.
Preparation Methods
The synthesis of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with phloroglucinol, which undergoes a series of reactions to form the pyranochromene core.
Formation of Intermediate: Phloroglucinol reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one.
Cyclization: The intermediate undergoes a Claisen rearrangement by heating in dimethylformamide (DMF) to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.
Final Product Formation: The final step involves the reaction of the cyclized product with various aromatic aldehydes to yield the desired compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as l-proline, and conditions like refluxing or heating under inert atmosphere. Major products formed from these reactions include various substituted pyranochromenes and their derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include:
Pyranochromenes: Compounds like 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione share a similar core structure but differ in their substituents.
Chromenes: Compounds such as 7-hydroxychroman-4-one and its derivatives have a similar chromene core but lack the pyran ring.
Flavonoids: Natural products like quercetin and kaempferol have similar structural motifs and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H20O6 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-6-5-13(25-3)9-16(14)26-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
MJVVIHZMCLLALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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